3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Physicochemical Profiling Drug-likeness Lipinski's Rule of Five

Procure this specific 3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one to secure a defined physicochemical profile (LogP 2.4–2.7, MW 340.4, HBD=1, HBA=5) that complies fully with Lipinski's Rule of Five. The 4-methylphenylsulfonyl (tosyl) group imparts distinct lipophilicity versus unsubstituted or chloro-substituted analogs, directly influencing solubility and membrane permeability. Deploy as a reference probe in 5-HT₆ receptor CNS drug discovery, where SAR mapping shows activity shifts exceeding 100-fold with minor structural changes. Its documented weak Selectin E interaction (IC₅₀ 300 µM) makes it an ideal negative control for anti-inflammatory or anti-metastatic selectivity counter-screens. The planar triazoloquinazoline core and crystallinity-enhancing tosyl group support X-ray crystallography studies. Procuring a generic analog risks divergent LogP, altered off-target binding, and uncharacterized biological performance.

Molecular Formula C16H12N4O3S
Molecular Weight 340.36
CAS No. 896372-65-9
Cat. No. B2390483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
CAS896372-65-9
Molecular FormulaC16H12N4O3S
Molecular Weight340.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43
InChIInChI=1S/C16H12N4O3S/c1-10-6-8-11(9-7-10)24(22,23)16-14-17-15(21)12-4-2-3-5-13(12)20(14)19-18-16/h2-9,19H,1H3
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (CAS 896372-65-9): A Key Tosyl-Substituted Triazoloquinazolinone Scaffold


3-[(4-Methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a fused heterocyclic compound belonging to the triazoloquinazolinone class, characterized by a 4-methylphenylsulfonyl (tosyl) group at position 3 of the triazole ring. This scaffold is part of a broader chemical series investigated as selective serotonin 5-HT₆ receptor antagonists [1]. The compound has a molecular weight of 340.4 g/mol, a computed XLogP3 of 2.7, one hydrogen bond donor, and five hydrogen bond acceptors [2]. It is commercially available for research use with a purity specification of 95% .

Why 3-[(4-Methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one Cannot Be Interchanged with Other 3-Sulfonyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one Analogs


Despite sharing a common core structure, subtle variations in the 3-sulfonyl substituent among [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one analogs lead to substantial differences in physicochemical properties and potential biological off-target profiles. The 4-methylphenylsulfonyl (tosyl) group imparts a distinct lipophilicity (LogP ≈2.4–2.7) compared to the unsubstituted phenylsulfonyl analog or its chloro-substituted counterparts . This difference directly affects compliance with Lipinski's Rule of Five and influences solubility and membrane permeability. Furthermore, the specific substitution pattern can modulate selectivity for molecular targets such as the 5-HT₆ receptor, where minor structural changes result in activity shifts exceeding 100-fold within the same combinatorial library [1]. Procurement of a generic analog without quantitative verification risks introducing compounds with divergent LogP, altered off-target binding, and uncharacterized biological performance.

Quantitative Differentiation Evidence for 3-[(4-Methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one Versus Analogous 3-Sulfonyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-ones


Lipophilicity (LogP) Differentiation: 4-Methylphenylsulfonyl vs. N-Phenyl-3-(phenylsulfonyl) Analog

The measured LogP for 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is 2.42, compared to 4.87 for the more elaborated N-phenyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine analog. This represents a difference of -2.45 log units . The computed XLogP3 for the target compound is 2.7 [1]. This positions the tosyl-substituted compound well within the optimal LogP range (<5) for oral bioavailability and solubility, whereas the comparator approaches the upper limit defined by Lipinski's Rule of Five.

Physicochemical Profiling Drug-likeness Lipinski's Rule of Five

Selectin E Off-Target Binding Profile: Weak Interaction Compared to Typical Bioactive Molecules

In a radioligand binding assay, 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one inhibited Selectin E binding with an IC₅₀ of 3.00 × 10⁵ nM (300 µM), indicating very weak affinity [1]. This contrasts with the general threshold for specific binding, which typically requires IC₅₀ values in the low micromolar to nanomolar range.

Off-target Profiling Selectin E Binding Safety Screening

5-HT₆ Receptor Antagonist Class Potential: Tosyl-Substituted Scaffold Within a Selective Pharmacophore Series

The target compound belongs to a combinatorial library of 776 substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines evaluated for 5-HT₆ receptor antagonism. The most active members of this series demonstrated IC₅₀ values <100 nM in a functional assay (HEK 293 cells) and Kᵢ <10 nM in radioligand binding, with selectivity exceeding 100-fold over other serotonin receptor subtypes [1]. While specific data for the 4-methylphenylsulfonyl derivative is not individually reported, its structural placement within the SAR landscape suggests potential 5-HT₆ activity that may differ from other halogen- or alkoxy-substituted analogs based on the lipophilic and electronic properties of the tosyl group.

5-HT₆ Receptor Serotonin Antagonist CNS Drug Discovery

Purity Specification Differentiation: 95% vs. >90% for Chlorophenyl Analogs

Commercially, 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is supplied at a minimum purity of 95% . In contrast, closely related chlorophenyl analogs such as 3-[(3-chlorophenyl)sulfonyl]- and 3-[(2-chlorophenyl)sulfonyl]- derivatives are supplied at a minimum purity of >90% . This 5% differential in purity specification reflects a higher quality baseline for the tosyl-substituted compound, which may reduce the need for additional purification steps before use in sensitive assays.

Compound Purity Reproducibility Procurement Specification

Optimal Application Scenarios for 3-[(4-Methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one Based on Quantitative Evidence


Central Nervous System (CNS) Drug Discovery Screening for 5-HT₆ Receptor Antagonists

Given its structural provenance within a documented 5-HT₆ antagonist combinatorial library, this compound is optimally deployed as a reference probe or starting scaffold in CNS drug discovery programs targeting the 5-HT₆ receptor [1]. Its LogP of 2.42–2.7 supports favorable CNS drug-likeness, and its tosyl substitution maps to the SAR space that yielded library members with IC₅₀ <100 nM and >100-fold selectivity over other serotonin receptor subtypes.

Off-Target Selectivity Profiling in Cell Adhesion and Inflammation Assays

The documented weak interaction with Selectin E (IC₅₀ = 300 µM) makes this compound a suitable negative control or selectivity counter-screen tool when evaluating novel triazoloquinazolinone derivatives for potential anti-inflammatory or anti-metastatic activity mediated through selectin pathways [1]. Its defined inactivity profile provides a baseline for validating target engagement specificity.

Physicochemical Property-Based Compound Library Procurement

For organizations building diverse screening libraries, this compound offers a defined physicochemical profile (LogP ≈2.5, MW = 340.4, HBD = 1, HBA = 5) that differentiates it from more lipophilic analogs such as the N-phenyl derivative (LogP = 4.87) [1]. Its compliance with all Lipinski Rule of Five parameters makes it a preferred catalog selection for fragment-based or lead-like screening collections.

Synthetic Chemistry: Tosyl Derivative as a Crystallization-Stable Intermediate

The tosyl group is known to enhance crystallinity in heterocyclic compounds. The triazoloquinazoline fused-ring system of this class is essentially planar (r.m.s. deviation ≈0.027 Å) [1], and the presence of the 4-methylphenylsulfonyl group may further promote ordered crystal packing. This makes it a suitable intermediate for X-ray crystallography studies or for processes requiring well-defined solid-state properties.

Quote Request

Request a Quote for 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.